molecular formula C17H15F3N4O2 B2942455 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034508-98-8

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2942455
CAS No.: 2034508-98-8
M. Wt: 364.328
InChI Key: CZEAFMKKBFIZKY-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with a multifaceted structure

Preparation Methods

Synthetic routes and reaction conditions:

  • Step 1: Preparation of the pyrrole derivative. The initial step often involves the synthesis of the 1-methyl-1H-pyrrole. This is typically achieved through a condensation reaction between an amine and a diketone under acidic conditions.

  • Step 2: Formation of the oxadiazole ring. The 1-methyl-1H-pyrrole derivative reacts with a suitable amidoxime in the presence of dehydrating agents like thionyl chloride to form the oxadiazole ring.

  • Step 3: Coupling with the acetamide. The oxadiazole-pyrrole derivative is then coupled with a 3-(trifluoromethyl)phenyl acetamide moiety through a nucleophilic substitution reaction, facilitated by a base such as sodium hydride.

Industrial production methods: While detailed industrial production methods are proprietary, they generally follow the above synthetic steps, optimized for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: This compound can undergo oxidation, particularly at the pyrrole ring, forming various oxidized products.

  • Reduction: Reduction reactions may target the oxadiazole ring, leading to the opening of the heterocyclic system.

  • Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions, though such reactions are often selective.

Common reagents and conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

  • Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major products:

  • Oxidized products: Depending on the oxidizing agent, hydroxylated pyrrole derivatives can be formed.

  • Reduced products: Ring-opened oxadiazole derivatives.

  • Substitution products: Halogenated or nitrated derivatives on the trifluoromethyl phenyl ring.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is used in several fields:

  • Chemistry: As a building block in the synthesis of more complex molecules and materials.

  • Biology: Investigated for its interactions with various biological receptors and potential bioactivity.

  • Medicine: Explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.

Mechanism of Action

This compound exerts its effects through multiple pathways:

  • Molecular targets: It binds to specific biological receptors or enzymes, altering their function.

  • Pathways involved: Its activity can influence cellular signaling pathways, leading to changes in cell behavior such as proliferation or apoptosis.

Comparison with Similar Compounds

  • N-(3-(1H-pyrrol-1-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide: A structurally similar compound but without the trifluoromethyl group, offering different chemical properties.

  • 1-methyl-1H-pyrrole-2,4-dicarboxylate: Shares the pyrrole core but differs significantly in reactivity and applications.

  • 2-(3-(trifluoromethyl)phenyl)acetamide: Lacks the heterocyclic rings, resulting in distinct chemical behavior and uses.

That's a full breakdown of the requested compound. Let me know if there's anything else you'd like to explore!

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2/c1-24-7-3-6-13(24)16-22-15(26-23-16)10-21-14(25)9-11-4-2-5-12(8-11)17(18,19)20/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEAFMKKBFIZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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